molecular formula C19H20ClFN2O B1359511 4-Chloro-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-83-0

4-Chloro-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1359511
CAS No.: 898783-83-0
M. Wt: 346.8 g/mol
InChI Key: KBYSTDJIONXCMR-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-4’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C19H20ClFN2O. It is known for its unique structure, which includes a benzophenone core substituted with chloro, fluoro, and piperazinomethyl groups. This compound is used in various scientific research applications due to its versatile chemical properties .

Preparation Methods

The synthesis of 4-Chloro-3-fluoro-4’-(4-methylpiperazinomethyl) benzophenone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzophenone Core: The initial step involves the formation of the benzophenone core through a Friedel-Crafts acylation reaction.

    Substitution Reactions: The chloro and fluoro groups are introduced via electrophilic aromatic substitution reactions.

    Piperazinomethyl Group Addition:

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4-Chloro-3-fluoro-4’-(4-methylpiperazinomethyl) benzophenone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzophenone core to benzyl alcohol derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-3-fluoro-4’-(4-methylpiperazinomethyl) benzophenone is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoro-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

4-Chloro-3-fluoro-4’-(4-methylpiperazinomethyl) benzophenone can be compared with similar compounds such as:

    4-Chloro-3-fluoro-4’-(4-methylpiperazinomethyl) acetophenone: Similar structure but with an acetophenone core.

    4-Chloro-3-fluoro-4’-(4-methylpiperazinomethyl) diphenylmethane: Similar structure but with a diphenylmethane core.

The uniqueness of 4-Chloro-3-fluoro-4’-(4-methylpiperazinomethyl) benzophenone lies in its specific substitution pattern and the presence of the benzophenone core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(4-chloro-3-fluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O/c1-22-8-10-23(11-9-22)13-14-2-4-15(5-3-14)19(24)16-6-7-17(20)18(21)12-16/h2-7,12H,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYSTDJIONXCMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642981
Record name (4-Chloro-3-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-83-0
Record name Methanone, (4-chloro-3-fluorophenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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